O-(undec-10-en-1-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(undec-10-en-1-yl)hydroxylamine: is an organic compound with the molecular formula C11H23NO It features a hydroxylamine group attached to an undec-10-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(undec-10-en-1-yl)hydroxylamine typically involves the reaction of undec-10-en-1-ol with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Undec-10-en-1-ol+Hydroxylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
O-(undec-10-en-1-yl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the hydroxylamine group.
Scientific Research Applications
O-(undec-10-en-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(undec-10-en-1-yl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- O-(undec-1-en-1-yl)hydroxylamine
- Undec-10-ynoic acid
- Undec-2-en-1-yl ester
Uniqueness
O-(undec-10-en-1-yl)hydroxylamine is unique due to its specific structure, which combines a hydroxylamine group with an undec-10-en-1-yl chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
O-undec-10-enylhydroxylamine |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12/h2H,1,3-12H2 |
InChI Key |
GPUVUABABGYNHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.